![molecular formula C11H13ClN2 B2515128 2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine CAS No. 383145-89-9](/img/structure/B2515128.png)
2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine
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Overview
Description
“2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine” is a derivative of tryptamine . It has a molecular formula of C11H13ClN2 and an average mass of 208.687 Da .
Molecular Structure Analysis
The molecular structure of “2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine” consists of an indole ring, which is a bicyclic structure combining a benzene ring and a pyrrole ring . The compound also contains a chlorine atom and a methyl group attached to the indole ring .Scientific Research Applications
Cancer Treatment
Indole derivatives, such as “2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine”, have been used in the treatment of cancer cells . They have shown significant potential in inhibiting the growth of cancer cells and could be used in the development of new cancer therapies .
Antimicrobial Applications
Indole derivatives have shown antimicrobial properties, making them useful in the treatment of various microbial infections . They can inhibit the growth of harmful bacteria and other microbes, providing a potential avenue for the development of new antimicrobial drugs .
Treatment of Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . They can interact with various biological systems in the body, potentially providing therapeutic benefits for a range of disorders .
Antiviral Applications
Indole derivatives have shown antiviral properties, making them potential candidates for the development of new antiviral drugs . They have been found to inhibit the replication of various viruses, providing a potential strategy for the treatment of viral infections .
Anti-inflammatory Applications
Indole derivatives have shown anti-inflammatory properties . They can inhibit the inflammatory response in the body, making them potential candidates for the development of new anti-inflammatory drugs .
Antioxidant Applications
Indole derivatives have shown antioxidant properties . They can neutralize harmful free radicals in the body, potentially providing health benefits and protecting against various diseases .
Antidiabetic Applications
Indole derivatives have shown antidiabetic properties . They can potentially be used in the treatment of diabetes, providing a potential avenue for the development of new antidiabetic drugs .
Antimalarial Applications
Indole derivatives have shown antimalarial properties . They can inhibit the growth of the malaria parasite, making them potential candidates for the development of new antimalarial drugs .
Mechanism of Action
Target of Action
The primary target of 2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine is believed to be the NMDA receptor . This compound is a derivative of tryptamine, which is known to inhibit the NMDA receptor in a voltage-dependent manner .
Mode of Action
2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine: interacts with its targets by binding with high affinity to the NMDA receptor . This binding inhibits the receptor’s function, leading to changes in the cellular signaling pathways .
Biochemical Pathways
The biochemical pathways affected by 2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine are primarily those involving the NMDA receptor . The NMDA receptor is a critical component of the glutamatergic neurotransmission system, which plays a key role in synaptic plasticity and memory function . By inhibiting the NMDA receptor, this compound can affect these pathways and their downstream effects .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine As a derivative of tryptamine, it may share some pharmacokinetic properties with other tryptamine derivatives . These properties can impact the bioavailability of the compound, influencing how much of the drug reaches its target sites in the body .
Result of Action
The molecular and cellular effects of 2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine ’s action are primarily due to its inhibition of the NMDA receptor . This inhibition can lead to changes in cellular signaling, potentially affecting a variety of biological processes . For example, indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of 2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH, temperature, and the presence of other molecules that can interact with the compound . .
properties
IUPAC Name |
2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7/h2-4,14H,5-6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHHERXYVWROCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)Cl)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine |
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